4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with methoxymethoxy and dioxaborolan groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the methoxymethoxy group through a nucleophilic substitution reaction. The dioxaborolan group is then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dioxaborolan group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for cross-coupling reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxymethoxy group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines. Cross-coupling reactions can result in the formation of new carbon-carbon bonds, leading to a variety of substituted aromatic compounds .
Scientific Research Applications
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions. The methoxymethoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaborolan group is particularly important in cross-coupling reactions, where it forms a complex with palladium catalysts to facilitate the formation of new carbon-carbon bonds . The nitrile group can also undergo transformations, such as reduction to primary amines, which can further participate in additional reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethoxy)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.
4-(Methoxymethoxy)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of the dioxaborolan group.
4-(Methoxymethoxy)-2-(trimethylsilyl)benzonitrile: Similar structure but with a trimethylsilyl group instead of the dioxaborolan group.
Uniqueness
The uniqueness of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its dioxaborolan group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable building block in organic synthesis, allowing for the formation of complex molecules that are not easily accessible through other synthetic routes .
Properties
Molecular Formula |
C15H20BNO4 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)13-8-12(19-10-18-5)7-6-11(13)9-17/h6-8H,10H2,1-5H3 |
InChI Key |
LCKHYMKLSGQPQL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOC)C#N |
Origin of Product |
United States |
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